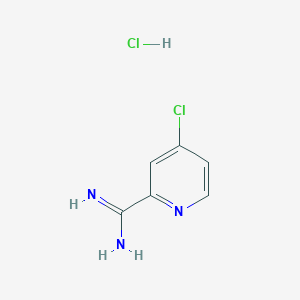
Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
“Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 939758-19-7 . It has a molecular weight of 223.25 . The IUPAC name of this compound is methyl (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate” can be represented by the InChI code: 1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis
“Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 223.25 .Scientific Research Applications
Met Kinase Inhibition
Compounds with fluorophenyl groups have been identified as potent and selective inhibitors of the Met kinase superfamily, essential for addressing various cancers. A study by Schroeder et al. (2009) discovered a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective Met kinase inhibitor, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, which highlights its potential for cancer therapy (Schroeder et al., 2009).
Antibacterial Agents
Fluoronaphthyridines, including those with pyrrolidine components, have shown significant in vitro and in vivo antibacterial activities. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, identifying compounds with promising therapeutic potential (Bouzard et al., 1992).
Chemosensors for Metal Ions
Pyrrolidine derivatives have been explored as chemosensors for metal ions, such as aluminum (Al3+). Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate acting as a selective ratiometric and colorimetric chemosensor for Al3+, showcasing its utility in detecting and monitoring metal ions in various environments (Maity & Govindaraju, 2010).
Influenza Neuraminidase Inhibitors
Research by Wang et al. (2001) involved the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Their work led to the discovery of potent inhibitors, aiding the development of antiviral drugs against influenza (Wang et al., 2001).
Future Directions
properties
IUPAC Name |
methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNONVNQXOJHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585628 | |
| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-19-7 | |
| Record name | Methyl 4-(3-fluorophenyl)-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)



![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)





![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)
